Cas no 4702-33-4 (Isodemecolcine)

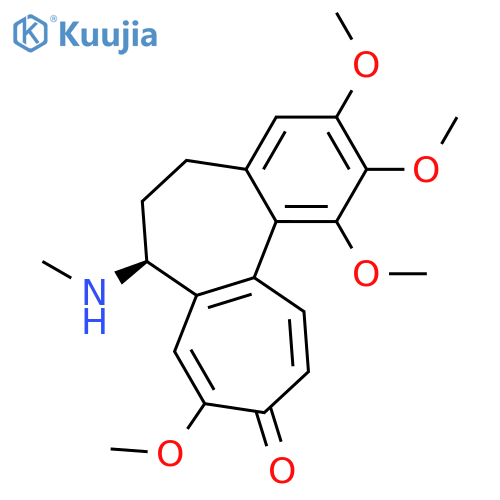

Isodemecolcine structure

商品名:Isodemecolcine

Isodemecolcine 化学的及び物理的性質

名前と識別子

-

- Isodemecolcine

- (7S)-1,2,3,9-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-10-one

- Benzo[a]heptalen-10(5H)-one,6,7-dihydro-1,2,3,9-tetramethoxy-7-(methylamino)-, (7S)-

- (S)-6,7-Dihydro-1,2,3,9-tetramethoxy-7-(methylamino)-benzo[a]heptalen-10(5H)-one

- DTXSID80616022

- 4702-33-4

- (7S)-1,2,3,9-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-10(5H)-one

-

- インチ: InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-16(23)17(24-2)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1

- InChIKey: OFXMYVZMWOQKLM-HNNXBMFYSA-N

- ほほえんだ: COC1C(=O)C=CC2C3C(CC[C@H](NC)C=2C=1)=CC(OC)=C(OC)C=3OC

計算された属性

- せいみつぶんしりょう: 371.17300

- どういたいしつりょう: 371.17327290g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 27

- 回転可能化学結合数: 5

- 複雑さ: 653

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 66Ų

じっけんとくせい

- PSA: 66.02000

- LogP: 3.34580

Isodemecolcine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-280855-10 mg |

Isodemecolcine, |

4702-33-4 | 10mg |

¥2,708.00 | 2023-07-11 | ||

| TRC | I814125-10mg |

Isodemecolcine |

4702-33-4 | 10mg |

$190.00 | 2023-05-18 | ||

| TRC | I814125-100mg |

Isodemecolcine |

4702-33-4 | 100mg |

$1487.00 | 2023-05-18 | ||

| TRC | I814125-250mg |

Isodemecolcine |

4702-33-4 | 250mg |

$2652.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-280855-10mg |

Isodemecolcine, |

4702-33-4 | 10mg |

¥2708.00 | 2023-09-05 |

Isodemecolcine 関連文献

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

4702-33-4 (Isodemecolcine) 関連製品

- 7411-12-3(N-Deacetyl-N-formyl Colchicine)

- 64-86-8(Colchicine)

- 3482-37-9(N-Deacetyl Colchiceine)

- 477-27-0(Colchiceine)

- 477-30-5(Colcemid)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量